molecular formula C10H14ClNO4S2 B2406521 N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide CAS No. 1421478-14-9

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide

Cat. No.: B2406521
CAS No.: 1421478-14-9
M. Wt: 311.8
InChI Key: BANUGPIAXCRZTP-UHFFFAOYSA-N
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Description

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is a synthetic sulfonamide-based compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a thiophene ring system substituted with a sulfonamide group, a structural motif known to contribute to binding with various enzymatic targets. Sulfonamides, as a class, are well-documented as competitive inhibitors of enzymes like dihydropteroate synthase (DHPS) in bacterial folate synthesis, and they also exhibit a range of other pharmacological activities including anti-carbonic anhydrase properties . The specific presence of the 1,4-dioxane moiety appended to the sulfonamide nitrogen may influence the compound's solubility profile and overall pharmacokinetic properties. Researchers can leverage this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for developing novel enzyme inhibitors. It is strictly intended for laboratory research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUGPIAXCRZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the chlorination of thiophene followed by sulfonation to introduce the sulfonamide group. The dioxane moiety is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The sulfonamide group can participate in nucleophilic substitutions and other transformations, making it useful for synthesizing derivatives with different functional groups.

Biological Interactions

The compound's structure facilitates interactions with biological molecules, making it significant in biochemical studies. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. This property is crucial for drug development and understanding biochemical pathways.

Antimicrobial Activity

Research has indicated that N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating efficacy against resistant strains, which positions it as a candidate for further development in antimicrobial therapies.

Catalysis

In industrial applications, this compound can act as a catalyst in various chemical processes. Its ability to facilitate reactions while remaining unchanged makes it an attractive option for enhancing reaction rates and yields in synthetic pathways.

Material Science

The compound is also explored in the development of new materials due to its unique chemical properties. Its structural characteristics can lead to innovations in polymers or coatings that require specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed significant effectiveness against multidrug-resistant pathogens. It was found to have lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid, suggesting potential as an alternative treatment option for resistant infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation assessing cytotoxicity against cancer cell lines, this compound demonstrated substantial reduction in cell viability at concentrations above 10 µM. This finding indicates its potential role in cancer therapeutics and warrants further exploration into its mechanisms and efficacy.

Summary

Mechanism of Action

The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dioxane moiety may enhance solubility and bioavailability. The chlorine atom on the thiophene ring can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, chlorine atom, and dioxane moiety allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in various research applications .

Biological Activity

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide, identified by its CAS number 1421478-14-9, is a sulfonamide compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄ClN₃O₄S₂, with a molecular weight of 311.8 g/mol. Its structure includes a thiophene ring and a dioxane moiety, which are significant for its biological activity.

PropertyValue
CAS Number1421478-14-9
Molecular FormulaC₁₀H₁₄ClN₃O₄S₂
Molecular Weight311.8 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity Overview

Research into the biological activity of sulfonamides has revealed various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The specific compound has been evaluated primarily for its anticancer potential.

Anticancer Activity

A study focusing on sulfonamide derivatives demonstrated that compounds with similar structures exhibited significant anticancer activities against various human cancer cell lines. For instance, sulfonamides containing a 1,2,4-triazine moiety were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing IC₅₀ values lower than that of chlorambucil, a standard chemotherapy drug . This suggests that this compound may also possess similar anticancer properties.

The mechanism through which sulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, many sulfonamides inhibit carbonic anhydrase and other enzymes involved in metabolic processes essential for tumor growth .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. For example, compounds with IC₅₀ values ranging from 42 to 91 µM were found to significantly reduce cell viability in breast cancer cell lines . This highlights the potential effectiveness of similar compounds like this compound.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the molecular structure could enhance the biological activity of sulfonamides. The presence of electron-withdrawing groups like chlorine was associated with increased potency against cancer cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between sulfonamides and target proteins such as estrogen receptors. These studies suggest that the binding affinity is influenced by the flexibility and hydration of the binding site .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield?

  • Answer : Key steps include: (i) Sulfonamide coupling : Use trichloroethylene as a solvent for controlled reactivity, as shown in analogous thiophene sulfonamide syntheses . (ii) Functional group protection : Protect the 1,4-dioxane hydroxyl group during sulfonamide formation to prevent side reactions. (iii) Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl intermediates are involved, with yields >75% under inert conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiophene sulfonamide derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using: (i) Comparative IC₅₀ studies under identical buffer systems (e.g., PBS vs. Tris-HCl). (ii) Molecular dynamics simulations to assess target binding under varying conditions. For example, sulfonamide interactions with carbonic anhydrase isoforms show pH-dependent affinity shifts . (iii) Meta-analysis of literature data to identify outliers linked to impurity profiles (e.g., unreacted starting materials in BioAssays) .

Q. How can enantiomeric purity of the 1,4-dioxane moiety impact pharmacological activity?

  • Answer : The dioxane ring’s stereochemistry influences binding to chiral targets (e.g., GPCRs). Methods include: (i) Chiral HPLC with polysaccharide-based columns to separate enantiomers. (ii) Circular dichroism (CD) to correlate absolute configuration with activity. For example, (R)-enantiomers of similar dioxane derivatives show 10-fold higher affinity for serotonin receptors than (S)-forms .

Q. What computational approaches predict off-target interactions for this compound?

  • Answer : Combine: (i) Molecular docking (AutoDock Vina) to screen against Pharmaprojects or ChEMBL databases. (ii) Machine learning models (e.g., DeepChem) trained on sulfonamide toxicity data to flag risks like hERG channel inhibition. (iii) ADMET prediction (SwissADME) to assess permeability and metabolic stability, critical for lead optimization .

Methodological Challenges

Q. How to design a stability study for this compound under physiological conditions?

  • Answer : (i) Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thiophene sulfonamides are prone to hydrolysis at high pH (>9) . (ii) Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect dioxane ring oxidation or sulfonamide cleavage . (iii) Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting shelf life .

Q. What experimental controls are essential when analyzing this compound’s SAR in kinase inhibition assays?

  • Answer : (i) Negative controls : Use staurosporine (broad kinase inhibitor) to validate assay sensitivity. (ii) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions from the dioxane and thiophene groups. (iii) Mutagenesis studies on kinase ATP-binding pockets to confirm sulfonamide interactions .

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